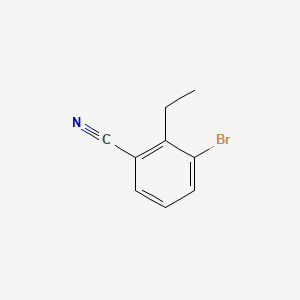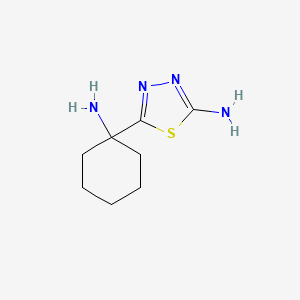
Methyl 6-(3-(1h-tetrazol-5-yl)phenoxy)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate typically involves the reaction of 6-hydroxynicotinic acid methyl ester with 3-(1H-tetrazol-5-yl)phenol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The tetrazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate can be compared with other similar compounds, such as:
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)benzoate: Similar structure but with a benzoate group instead of a nicotinate group.
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)acetate: Similar structure but with an acetate group instead of a nicotinate group.
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)propionate: Similar structure but with a propionate group instead of a nicotinate group.
The uniqueness of this compound lies in its specific combination of the tetrazole and nicotinate moieties, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-21-14(20)10-5-6-12(15-8-10)22-11-4-2-3-9(7-11)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARKDGZDQPEMNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672211 |
Source


|
| Record name | Methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208942-12-4 |
Source


|
| Record name | Methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)

![5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572851.png)
![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)
![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)

![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)

